molecular formula C10H19NO3 B13671007 tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate

tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate

Cat. No.: B13671007
M. Wt: 201.26 g/mol
InChI Key: KXNPTSIIVCAMOC-UHFFFAOYSA-N
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Description

tert-Butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate: is a chemical compound with the molecular formula C9H17NO3 It is a derivative of carbamic acid and features a cyclopropyl group substituted with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Cyclopropanation Method: This method involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide using the de Meijere variant of the Kulinkovich reaction.

    Monohydrolysis and Curtius Degradation Method: This method starts with the monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety.

Industrial Production Methods: Industrial production methods for tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • Potential applications in medicinal chemistry for the development of new therapeutic agents.
  • Investigated for its role in the synthesis of bioactive molecules.

Industry:

  • Utilized in the agrochemical industry for the synthesis of insecticides and other crop protection agents.

Mechanism of Action

The mechanism of action of tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate is not well-documented. as a carbamate derivative, it may exert its effects through interactions with enzymes or receptors in biological systems. The molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds:

Comparison:

  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate features a cyclohexyl group instead of a cyclopropyl group, which may result in different steric and electronic properties.
  • tert-Butyl N-(2-hydroxyethyl)carbamate has a hydroxyethyl group instead of a hydroxymethyl group, which may affect its reactivity and solubility.
  • tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate is structurally similar but may have different synthetic routes and applications.

The uniqueness of tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various synthetic and application contexts.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-7-4-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)

InChI Key

KXNPTSIIVCAMOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC1CO

Origin of Product

United States

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